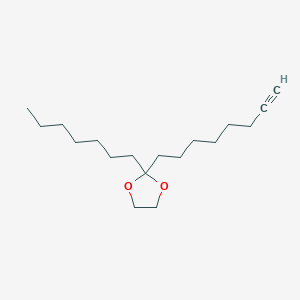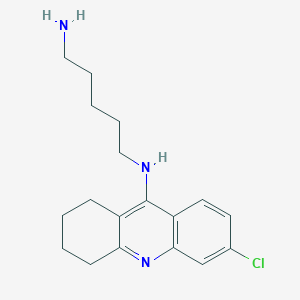
6-Chloro-9-(5-aminopentylamino)-1,2,3,4-tetrahydroacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-9-(5-aminopentylamino)-1,2,3,4-tetrahydroacridine is a chemical compound that belongs to the class of acridine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(5-aminopentylamino)-1,2,3,4-tetrahydroacridine typically involves the reaction of 6-chloro-1,2,3,4-tetrahydroacridine with 5-aminopentylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve a high yield of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can produce the compound in large quantities with consistent quality. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-9-(5-aminopentylamino)-1,2,3,4-tetrahydroacridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted acridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of other acridine derivatives.
Biology: Investigated for its potential as a fluorescent dye for labeling biological molecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-microbial activities.
Industry: Utilized in the production of dyes and pigments for various industrial applications.
Wirkmechanismus
The mechanism of action of 6-Chloro-9-(5-aminopentylamino)-1,2,3,4-tetrahydroacridine involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the replication and transcription processes, leading to cell death. Additionally, the compound may interact with enzymes and proteins, affecting their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Amino-6-chloro-2-methoxyacridine: Another acridine derivative with similar biological activities.
6-Chloro-9-(4-aminobutylamino)-1,2,3,4-tetrahydroacridine: A structurally similar compound with a shorter alkyl chain.
Uniqueness
6-Chloro-9-(5-aminopentylamino)-1,2,3,4-tetrahydroacridine is unique due to its specific structure, which allows for distinct interactions with biological molecules. The presence of the 5-aminopentylamino group provides unique properties that differentiate it from other acridine derivatives, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
827601-89-8 |
|---|---|
Molekularformel |
C18H24ClN3 |
Molekulargewicht |
317.9 g/mol |
IUPAC-Name |
N'-(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)pentane-1,5-diamine |
InChI |
InChI=1S/C18H24ClN3/c19-13-8-9-15-17(12-13)22-16-7-3-2-6-14(16)18(15)21-11-5-1-4-10-20/h8-9,12H,1-7,10-11,20H2,(H,21,22) |
InChI-Schlüssel |
NQBUHPRIALYKMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)NCCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[b]thiophene-2-carboxylic acid, 6-bromo-4-methyl-](/img/structure/B14213453.png)
![2-[(2-Methyl-4-phenylbutan-2-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14213466.png)
![2-[6-(2-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14213467.png)
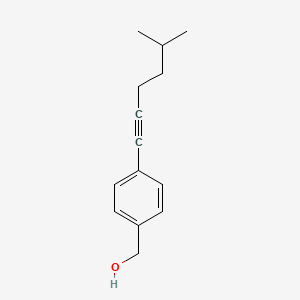
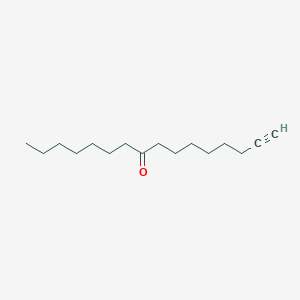

![Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]-](/img/structure/B14213498.png)
![Acridine, 9-[bis(methylthio)methylene]-9,10-dihydro-10-phenyl-](/img/structure/B14213505.png)
![2,4-Dimethyl-6-[(pentafluoroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14213506.png)
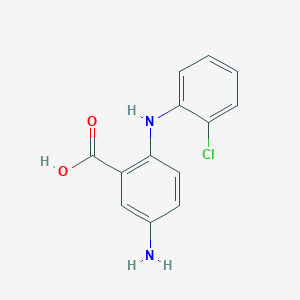
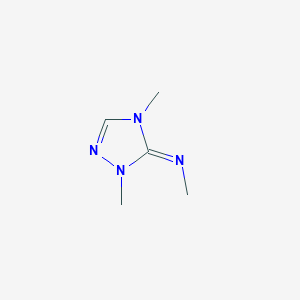
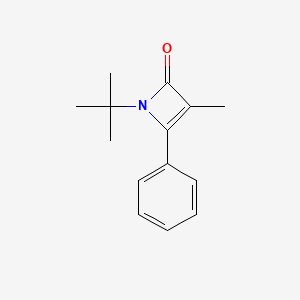
![N-[1-(4-Fluorophenyl)-2-(methylsulfanyl)ethylidene]hydroxylamine](/img/structure/B14213541.png)
